1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride
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Description
This compound is a complex organic molecule with a molecular formula of C14H17ClN2O2S and a molecular weight of 312.82 . It contains an ethoxy group, a thiazole ring, and a phenyl ring in its structure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It has a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Attached to this ring is a phenyl ring with an ethoxy group (an oxygen atom bonded to an ethyl group). The compound also contains an imino group (a nitrogen atom double-bonded to a carbon atom) and a ketone group (a carbon atom double-bonded to an oxygen atom) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.82 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available literature .Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives have garnered attention for their antimicrobial potential. Researchers have synthesized various imidazole-containing compounds and evaluated their effectiveness against bacteria and fungi . For instance, compounds like 1a and 1b demonstrated promising antimicrobial activity. Further investigations into the structure-activity relationship (SAR) of imidazole derivatives could lead to novel antimicrobial agents.
Anti-HIV-1 Properties
Indole derivatives, which often incorporate imidazole moieties, have been explored for their biological potential. Researchers synthesized novel indolyl and oxochromenyl xanthenone derivatives and conducted molecular docking studies to assess their anti-HIV-1 activity . Investigating the interaction of imidazole-containing compounds with viral proteins may yield valuable insights.
Anti-Depressant Molecules
Asymmetric reductive coupling of benzaldehyde with nitrone led to the production of ®-methamphetamine hydrochloride , an anti-depressant compound containing an imidazole ring . Understanding the pharmacological mechanisms underlying its antidepressant effects could pave the way for improved therapies.
1,3,4-Thiadiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines
Researchers have synthesized novel functionalized compounds containing imidazole-based moieties, such as 1,3,4-thiadiazoles and pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines . These derivatives were evaluated for their in vitro antibacterial and antifungal activities . Investigating their mode of action and potential clinical applications is crucial.
properties
IUPAC Name |
1-[4-ethoxy-3-[(2-imino-1,3-thiazol-3-yl)methyl]phenyl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S.ClH/c1-3-18-13-5-4-11(10(2)17)8-12(13)9-16-6-7-19-14(16)15;/h4-8,15H,3,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKGFYQKDZFRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C)CN2C=CSC2=N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671284 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-{4-Ethoxy-3-[(2-imino-2,3-dihydro-1,3-thiazol-3-yl)methyl]phenyl}ethan-1-one hydrochloride |
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